molecular formula C14H16ClNO B8417003 Benzhydrol, alpha-(aminomethyl)-, hydrochloride CAS No. 6949-96-8

Benzhydrol, alpha-(aminomethyl)-, hydrochloride

Cat. No. B8417003
Key on ui cas rn: 6949-96-8
M. Wt: 249.73 g/mol
InChI Key: OHJKBRFXTFOFOI-UHFFFAOYSA-N
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Patent
US04657898

Procedure details

Treatment of ethyl glycinate hydrochloride (4.5 g) with phenylmagnesium bromide (from 0.39 mole each of bromobenzene and magnesium), as discussed by A. McKenzie and G. O. Wills J. Chem. Soc. 1925, 127, 283 (and references cited therein), affords the title compound (mp 191°-193° C.).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0.39 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][CH2:3][C:4]([O:6]CC)=O.[C:9]1([Mg]Br)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[ClH:1].[C:9]1([C:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)([OH:6])[CH2:3][NH2:2])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
Cl.NCC(=O)OCC
Step Two
Name
Quantity
0.39 mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)C(CN)(O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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